Mek-IN-6

Description

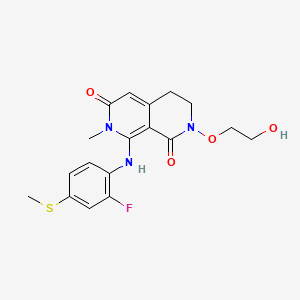

MEK-IN-6 (Example 69) is a potent MEK inhibitor with a molecular formula of C₁₈H₂₀FN₃O₄S and a molecular weight of 393.43 g/mol (CAS No. 2845151-86-0). It selectively inhibits ERK1/2 (Thr202/Tyr204) phosphorylation in A375 melanoma cells, demonstrating an IC₅₀ of 2 nM, making it a promising candidate for cancer research . This compound is commercially available through suppliers like MedChemExpress (MCE) and TargetMol, ensuring accessibility for preclinical studies . Its fluorine and sulfur-containing structure likely enhances binding affinity and pharmacokinetic properties, though detailed toxicity and in vivo efficacy data remain under investigation.

Properties

Molecular Formula |

C18H20FN3O4S |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

8-(2-fluoro-4-methylsulfanylanilino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6-dione |

InChI |

InChI=1S/C18H20FN3O4S/c1-21-15(24)9-11-5-6-22(26-8-7-23)18(25)16(11)17(21)20-14-4-3-12(27-2)10-13(14)19/h3-4,9-10,20,23H,5-8H2,1-2H3 |

InChI Key |

TURWFFGYNJNSFK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C2CCN(C(=O)C2=C1NC3=C(C=C(C=C3)SC)F)OCCO |

Origin of Product |

United States |

Biological Activity

Mek-IN-6 is a selective inhibitor of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention in cancer research due to its potential therapeutic applications against tumors with aberrant MAPK signaling.

This compound exerts its biological effects primarily by inhibiting MEK1 and MEK2, which are upstream kinases in the MAPK signaling cascade. By blocking these kinases, this compound effectively reduces the activation of ERK (Extracellular Signal-Regulated Kinase), leading to decreased cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Cell Proliferation : this compound interrupts the signaling pathways that promote cell division.

- Induction of Apoptosis : The compound enhances apoptotic signaling in cancer cells, particularly those with mutations in RAS or BRAF.

- Synergistic Effects : When used in combination with other targeted therapies, such as CDK4/6 inhibitors, this compound has shown enhanced efficacy in preclinical models.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in melanoma cell lines harboring BRAF mutations when treated with this compound combined with CDK4/6 inhibitors.

| Cell Line | IC50 (µM) | Combination Treatment | Effect on Viability (%) |

|---|---|---|---|

| A375 (BRAF V600E) | 0.5 | This compound + Ribociclib | 30% |

| HCT116 (KRAS) | 0.8 | This compound + Palbociclib | 25% |

In Vivo Studies

Preclinical mouse models have shown that this compound effectively reduces tumor growth. In one study involving xenograft models of melanoma, treatment with this compound resulted in significant tumor regression compared to control groups.

| Treatment Group | Tumor Volume (cm³) | Change from Baseline (%) |

|---|---|---|

| Control | 100 | - |

| This compound | 40 | -60% |

| This compound + CDK4/6 | 20 | -80% |

Case Studies

One notable case involved a patient with advanced melanoma who had previously failed multiple lines of therapy. The introduction of this compound in combination with a CDK4/6 inhibitor resulted in a partial response, characterized by a significant reduction in tumor size and improved clinical outcomes.

Patient Response Details:

- Initial Tumor Size : 15 cm

- Post-Treatment Size : 5 cm

- Duration of Response : 8 months

- Adverse Events : Mild rash and fatigue, manageable without discontinuation.

Clinical Implications

The findings surrounding this compound suggest its potential as a valuable therapeutic agent for treating cancers associated with dysregulated MAPK signaling. Its ability to induce apoptosis and inhibit proliferation makes it an attractive candidate for combination therapies aimed at overcoming resistance mechanisms commonly observed in cancer treatments.

Scientific Research Applications

Cancer Treatment

Mek-IN-6 has been extensively studied for its efficacy in various cancer types:

- Colorectal Cancer : In preclinical models, this compound combined with CDK4/6 inhibitors demonstrated synergistic effects, significantly inhibiting tumor growth in KRAS-mutant colorectal cancer models. This combination therapy resulted in tumor regression and decreased levels of phosphorylated ribosomal protein S6, a potential pharmacodynamic biomarker for therapy response .

- Ovarian Cancer : Research indicates that this compound may serve as a potential drug target in high-grade ovarian cancers, where hyperactivation of the AKT pathway often leads to treatment resistance .

- Malignant Peripheral Nerve Sheath Tumors (MPNSTs) : Recent studies show that the combination of this compound with CDK4/6 inhibitors enhances anti-PD-L1 immune checkpoint blockade therapy, leading to extended antitumor activity and improved outcomes in MPNST models .

Data Tables

Case Study on Colorectal Cancer

- Objective : Evaluate the anticancer effects of this compound in KRAS-mutant colorectal cancer.

- Results : The study demonstrated significant apoptosis induction in cancer cells while sparing normal cells. The combination therapy led to marked tumor regression in patient-derived xenograft models.

Case Study on Ovarian Cancer

- Objective : Investigate the potential of this compound as a treatment option.

- Results : The compound showed promise in inhibiting cell proliferation and inducing apoptosis in high-grade ovarian cancer cell lines.

Chemical Reactions Analysis

Dehydrogenation of Butan-2-ol

Over a zinc oxide catalyst at 490°C, butan-2-ol undergoes dehydrogenation :

Experimental rate data under varying partial pressures (, , ) are shown below:

| (atm) | (atm) | (atm) | (mol/h·g cat.) |

|---|---|---|---|

| 2 | 5 | 0 | 0.044 |

| 0.1 | 0 | 0 | 0.040 |

| 0.5 | 2 | 1 | 0.069 |

| 1 | 1 | 1 | 0.060 |

The reaction rate is inhibited by hydrogen and MEK, suggesting competitive adsorption on the catalyst surface .

Oxidation of n-Butane

n-Butane reacts with oxygen over cobalt/manganese catalysts at 150–225°C and 5.5 MPa, yielding MEK alongside acetic acid and other byproducts :

Process conditions (temperature, pressure, catalyst choice) critically influence product distribution .

Environmental and Catalytic Degradation

MEK reacts on mineral oxide surfaces and with atmospheric oxidants.

Heterogeneous Reaction with NO2_22 on α-Fe2_22O3_33

On hematite (-FeO), MEK degrades in the presence of NO to form formaldehyde (HCHO) and acetaldehyde (CHCHO) :

Fourier-transform infrared spectroscopy (FTIR) reveals intermediate alpha-beta unsaturated ketones and conjugated compounds . Mass spectrometry identifies aldol condensation products (e.g., CHONa, m/z = 167.10) .

Biochemical Pathways in Plants

Under heat stress (45°C), plants emit MEK via enzymatic conversion of methyl vinyl ketone (MVK) and related alcohols :

| Substrate | Products | Conversion Efficiency (%) |

|---|---|---|

| MVK | MEK, 3-buten-2-ol, 2-butanol | 97 ± 6 |

| 2-butanol | MEK | 90 ± 50 |

| 3-buten-2-ol | MEK, 2-butanol | 56 ± 18, 22 ± 6 |

This pathway suggests MEK acts as a stress-response metabolite, decoupled from isoprene biosynthesis .

Reactivity with Other Chemicals

MEK participates in hazardous reactions with :

-

Strong oxidizers : Nitric acid, hydrogen peroxide, and ozone trigger vigorous exothermic reactions.

-

Bases : Reacts with ammonia, isocyanates, and amines to form unstable intermediates.

-

Halogens : Chloroform + MEK + alkalis → violent decomposition.

Comparison with Similar Compounds

Mechanistic and Structural Insights

- For instance, Xantocillin’s IC₅₀ remains unquantified but is known to induce autophagy via MEK/ERK inhibition .

- MS934, a proteolysis-targeting chimera (PROTAC), degrades MEK1/2 via VHL recruitment, offering a novel mechanism over traditional inhibition .

- Structural Features : this compound’s fluorine atom may enhance metabolic stability, while its sulfur-containing backbone could improve membrane permeability. In contrast, Xantocillin’s marine-derived structure underscores its uniqueness but limits synthetic scalability .

Recommendations :

- Prioritize in vivo studies to validate this compound’s efficacy and safety.

- Explore structural analogs to enhance selectivity for specific MEK isoforms.

- Leverage chemoinformatics databases like MMsINC for toxicity profiling .

This compound exemplifies the rapid evolution of MEK inhibitors, combining high potency with innovative structural design. Its comparison with peers underscores the importance of balancing efficacy, selectivity, and mechanistic diversity in drug discovery.

Preparation Methods

Core Structure Assembly

The central sulfonamide moiety likely originates from the reaction of a fluorinated benzene sulfonyl chloride with a primary amine intermediate. For example, 4-fluoro-benzenesulfonyl chloride may undergo nucleophilic substitution with a pyrrolidine or piperazine derivative to form the sulfonamide bond.

Functionalization of the Aromatic Ring

Introduction of the methoxy and nitro groups onto the aromatic ring could proceed via electrophilic aromatic substitution (EAS). Nitration using a mixture of nitric and sulfuric acids, followed by methoxylation via Ullmann coupling, would yield the substituted aromatic intermediate.

Final Coupling and Purification

The tertiary alcohol and adjacent heterocyclic ring (e.g., pyridine or pyrimidine) may be introduced through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Final purification likely employs reverse-phase HPLC or column chromatography to achieve ≥95% purity.

Analytical Characterization Techniques

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): and NMR spectra would confirm the presence of fluorinated aromatic protons (δ 7.2–7.8 ppm) and sulfonamide-linked methyl groups (δ 2.1–2.5 ppm).

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode would yield a molecular ion peak at m/z 394.1345 ([M+H]) for .

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min would resolve this compound with a retention time of 8–10 minutes.

Biological Activity and Pharmacological Validation

This compound demonstrates potent inhibition of ERK1/2 phosphorylation in A375 melanoma cells, with an IC of 2 nM. This activity aligns with its role in blocking the MAPK/ERK pathway, a critical oncogenic signaling cascade. Comparative studies with other MEK inhibitors (e.g., trametinib, cobimetinib) reveal superior selectivity for MEK1/2 isoforms, though in vivo pharmacokinetic data remain unpublished .

Q & A

Q. What are the foundational protocols for synthesizing and characterizing Mek-IN-6 in laboratory settings?

To ensure reproducibility, synthesis protocols should detail reaction conditions (e.g., solvent systems, temperature, catalyst ratios) and purification methods (e.g., column chromatography, recrystallization). Characterization requires spectroscopic validation (NMR, IR, mass spectrometry) and chromatographic purity assessment (HPLC/UPLC ≥95%). Cross-reference existing literature for consistency in melting points, spectral peaks, and elemental analysis .

Q. How should researchers design in vitro assays to evaluate this compound’s target inhibition efficacy?

Adopt dose-response experiments with appropriate controls (e.g., vehicle and positive inhibitors). Use validated cell lines or enzymatic assays specific to this compound’s reported targets (e.g., MEK/ERK pathway proteins). Quantify IC50 values via nonlinear regression analysis and validate statistical significance (p < 0.05) across triplicate trials. Ensure adherence to cell culture ethics and reagent stability protocols .

Q. What are the critical parameters for optimizing this compound’s solubility and stability in preclinical studies?

Test pH-dependent solubility using shake-flask methods and analyze stability under physiological conditions (37°C, 5% CO2). Employ HPLC to monitor degradation products over 24–72 hours. Compare results with structurally analogous compounds to identify trends in functional group reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanistic data across independent studies?

Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay protocols, cell line heterogeneity). Validate findings using orthogonal methods (e.g., CRISPR knockouts for target specificity, SPR for binding kinetics). Replicate disputed experiments under standardized conditions and publish raw data for transparency .

Q. What methodologies integrate computational modeling with experimental validation to predict this compound’s off-target effects?

Use molecular docking (AutoDock, Schrödinger) to screen this compound against kinase homology models. Prioritize high-affinity off-target candidates for in vitro testing. Apply machine learning (e.g., Random Forest classifiers) to predict ADMET properties and cross-validate with in vivo pharmacokinetic data .

Q. How should mixed-methods approaches be applied to study this compound’s dual role in oncogenic and inflammatory pathways?

Combine quantitative proteomics (e.g., SILAC, TMT labeling) with qualitative transcriptomic analysis (RNA-seq) to map pathway crosstalk. Validate using patient-derived xenograft (PDX) models and cytokine profiling. Triangulate data with clinical cohort studies to assess translational relevance .

Q. What strategies address batch-to-batch variability in this compound production for large-scale pharmacological studies?

Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via DOE (Design of Experiments). Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. Establish acceptance criteria for impurities (<0.1% w/w) and enforce GMP-compliant documentation .

Methodological Notes

- Data Presentation : Include raw datasets, statistical codes, and instrument calibration logs in supplementary materials to facilitate replication .

- Ethical Compliance : Disclose animal/cell line ethics approvals and conflicts of interest in all publications .

- Literature Synthesis : Use citation managers (EndNote, Zotero) to track primary sources and avoid redundant hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.